5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid
Description
5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with two ketone groups at positions 5 and 7 and a carboxylic acid group at position 2.
Properties
Molecular Formula |
C7H5N3O4 |
|---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
5,7-dioxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c11-5-2-6(12)10-4(8-5)1-3(9-10)7(13)14/h1H,2H2,(H,8,11)(H,13,14) |
InChI Key |
WQLQIMOKXGLRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC(=NN2C1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable hydrazine derivative with a β-keto ester or β-diketone . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity .
Chemical Reactions Analysis
5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid and related compounds:
Key Observations:
Substituent Effects on Polarity :
- The oxo groups in the target compound increase polarity compared to phenyl-substituted analogs (e.g., 5,7-diphenyl derivative) .
- Trifluoromethyl and difluoromethyl groups enhance lipophilicity and metabolic stability, making these derivatives suitable for pharmaceutical applications .
Synthetic Routes: Multicomponent reactions involving aminopyrazoles and carbonyl compounds are common for pyrazolo[1,5-a]pyrimidine synthesis . Hydrolysis of ester precursors (e.g., using LiOH in MeOH/H₂O) is a key step for introducing carboxylic acid groups .
Biological and Industrial Relevance :
Biological Activity
5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure and unique properties have prompted investigations into its biological activities, particularly its antimicrobial and anticancer effects. This article explores the compound's biological activity based on diverse research findings.
- Molecular Formula : C7H5N3O4
- Molecular Weight : 195.13 g/mol
- IUPAC Name : 5,7-dioxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C7H5N3O4 |
| Molecular Weight | 195.13 g/mol |
| IUPAC Name | 5,7-dioxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Synthesis
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones under specific conditions. This method allows for the production of the compound in a controlled manner suitable for subsequent biological testing .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. It has shown potential in inhibiting cancer cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes critical for DNA replication or interfere with signaling pathways involved in cell survival and proliferation. For example:
- Inhibition of Enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis . This inhibition can lead to reduced cell proliferation in rapidly dividing cancer cells.
Comparative Analysis with Similar Compounds
When compared to other pyrazolo[1,5-a]pyrimidines and related heterocycles, this compound exhibits unique properties that enhance its biological activity. Its structural features contribute to higher affinity binding to target enzymes compared to structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
